1,4-Diphenyl-3-buten-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38661-84-6 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(E)-1,4-diphenylbut-3-en-2-one |
InChI |
InChI=1S/C16H14O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-12H,13H2/b12-11+ |
InChI Key |
QMDWBHJPUAOGHO-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Diphenyl 3 Buten 2 One
Overview of Established Synthetic Routes to 1,4-Diphenyl-3-buten-2-one
The most prominent and widely documented method for synthesizing this compound and related chalcone (B49325) structures is the Claisen-Schmidt condensation. wikipedia.org This reaction is a specific type of crossed aldol (B89426) condensation that is highly effective for this class of compounds. gordon.edu
The direct and conventional pathway to this compound is the base-catalyzed Claisen-Schmidt condensation between benzaldehyde (B42025) and phenylacetone (B166967) (also known as benzyl (B1604629) methyl ketone). acs.org In this reaction, the ketone (phenylacetone) possesses α-hydrogens and can be deprotonated by a base to form a nucleophilic enolate ion. The aldehyde (benzaldehyde), which lacks α-hydrogens, cannot enolize and thus acts exclusively as the electrophile.
The mechanism proceeds in three main steps:
Enolate Formation: A base, typically a hydroxide (B78521) such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), removes an α-hydrogen from phenylacetone to form a resonance-stabilized enolate.
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral alkoxide intermediate.
Dehydration: This intermediate is protonated to form a β-hydroxy ketone, which then readily undergoes base-catalyzed dehydration to yield the final, highly conjugated α,β-unsaturated ketone product, this compound. The formation of the extended conjugated system provides the thermodynamic driving force for the elimination of water. gordon.edu
The success of the synthesis depends heavily on the purity of the precursors—benzaldehyde and phenylacetone—and the optimization of various reaction parameters.
Precursors: Both benzaldehyde and phenylacetone are commercially available. Benzaldehyde should be free of benzoic acid, which can form upon air oxidation and neutralize the base catalyst.
Catalysts: Strong bases are typically employed. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and cost-effective choices. aip.org The catalyst concentration must be sufficient to generate the enolate without promoting side reactions.
Solvents: Polar protic solvents like ethanol (B145695) are frequently used as they can dissolve both the reactants and the base catalyst. propulsiontechjournal.com The choice of solvent can influence reaction rates and the ease of product isolation.
Temperature and Time: Conventionally, these reactions are stirred at room temperature for extended periods, sometimes up to 24 hours, to ensure completion. aip.orgfrontiersin.org Optimization studies aim to reduce this time while maximizing yield. scielo.br Monitoring the reaction, often by observing the precipitation of the product, is crucial. Longer reaction times can sometimes lead to the formation of undesired byproducts. scielo.br
The table below summarizes typical conditions for the conventional synthesis.
General Synthetic Strategies for α,β-Unsaturated Ketones Applicable to this compound
Beyond the specific Claisen-Schmidt pathway, the synthesis of the enone moiety in this compound can be understood through broader strategies for forming α,β-unsaturated ketones.
The formation of the carbon backbone of enones is a cornerstone of organic synthesis.
Aldol and Claisen-Schmidt Condensations: As discussed, these are the most fundamental methods. They involve the reaction of an enol or enolate with a carbonyl compound to create a new carbon-carbon bond, establishing the β-hydroxy carbonyl precursor that dehydrates to the enone. gordon.edu
Wittig Reaction: The Wittig reaction provides a versatile route to alkenes. A phosphorus ylide can be reacted with a β-keto aldehyde to form the enone structure. While less direct for this compound, it represents a powerful alternative for constructing the C=C bond with high stereocontrol.
Heck Reaction: This palladium-catalyzed cross-coupling reaction can form a C-C bond between an aryl halide and an alkene. Conceptually, it could be used to couple an appropriate vinyl ketone with an aryl halide to construct the enone framework.
Alternatively, the enone functional group can be introduced into a pre-existing carbon skeleton through various transformations.
Oxidation of Allylic Alcohols: The corresponding allylic alcohol, (3E)-1,4-diphenyl-3-buten-2-ol, can be oxidized using reagents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) to selectively convert the alcohol to a ketone without affecting the double bond, thus yielding the enone.
Dehydrogenation of Saturated Ketones: Introducing a double bond into a saturated ketone, such as 1,4-diphenylbutan-2-one, can be achieved through methods like α-halogenation followed by base-induced elimination. More modern methods utilize transition metal-catalyzed dehydrogenation.
Advances in Green Chemistry Approaches for Enone Synthesis
In response to the need for more sustainable chemical manufacturing, several green chemistry approaches have been developed for the synthesis of enones like this compound. rjpn.org These methods aim to reduce waste, minimize energy consumption, and eliminate hazardous substances. propulsiontechjournal.com
Key green strategies include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of Claisen-Schmidt condensations, reducing reaction times from many hours to mere minutes. frontiersin.orgajrconline.org This rapid, in-core heating is more energy-efficient than conventional heating and often leads to higher yields and cleaner products. frontiersin.org
Solvent-Free Reactions (Grinding Technique): The condensation can be performed by grinding the solid reactants (aldehyde, ketone, and a solid base like NaOH) in a mortar and pestle. gkyj-aes-20963246.com This technique, known as mechanochemistry, eliminates the need for solvents, which significantly reduces chemical waste and simplifies product work-up. gkyj-aes-20963246.com
Ultrasound Irradiation: Sonication can also be used to promote the reaction. Ultrasound waves increase the reaction rate by creating localized high-pressure and high-temperature zones through acoustic cavitation. propulsiontechjournal.com
Use of Greener Solvents or Catalysts: Replacing traditional organic solvents with more environmentally benign alternatives like water or glycerol (B35011) is a key green approach. propulsiontechjournal.com Additionally, solid-supported catalysts or reusable ionic liquids can be employed to facilitate easier separation and recycling, minimizing waste. frontiersin.org
The following table compares conventional and green synthetic methods for chalcone synthesis, which are directly applicable to this compound.
Development of Sustainable Synthetic Protocols for Enone Derivatives
The classical Claisen-Schmidt condensation for synthesizing this compound involves the base-catalyzed reaction of benzaldehyde and acetophenone (B1666503). While effective, this method often utilizes stoichiometric amounts of strong bases, such as sodium hydroxide or potassium hydroxide, and organic solvents like ethanol, which can contribute to environmental concerns. propulsiontechjournal.com In response, a significant focus has been placed on developing greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials.
Microwave-Assisted Synthesis: One of the notable advancements in the sustainable synthesis of this compound is the application of microwave irradiation. This technique significantly reduces reaction times compared to conventional heating methods. For instance, the synthesis of benzylideneacetophenone (this compound) has been achieved by reacting benzaldehyde and acetophenone in the presence of sodium hydroxide and ethanol under microwave irradiation at 170 watts for 10 minutes. redalyc.org While this specific protocol resulted in a modest yield of 43%, the primary advantage lies in the drastic reduction of reaction time and energy input. redalyc.org
Solvent-Free Synthesis (Grinding): Another eco-friendly approach involves conducting the synthesis under solvent-free conditions, often facilitated by grinding the reactants together. This method aligns with the principles of green chemistry by eliminating the need for solvents, which are major contributors to chemical waste. The Claisen-Schmidt condensation can be effectively carried out by grinding a mixture of an aromatic aldehyde, a ketone, and a solid base catalyst, such as solid sodium hydroxide. propulsiontechjournal.com This technique not only reduces waste but can also lead to higher yields and shorter reaction times. For chalcone synthesis in general, grinding for just 3-5 minutes can initiate the reaction, with the process being completed in an additional 5-10 minutes. propulsiontechjournal.com
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has also emerged as a valuable tool in the green synthesis of chalcones. Ultrasonic irradiation of a reaction mixture of an aromatic ketone and an aromatic aldehyde with a dilute base can accelerate the reaction rate. propulsiontechjournal.com This method often leads to excellent yields (around 90%) in a relatively short period (1-2 hours) at room temperature, offering an energy-efficient alternative to traditional heating. propulsiontechjournal.com
The following table provides a comparative overview of different synthetic protocols for this compound and related chalcones, highlighting the advantages of sustainable methods.
| Synthetic Method |
Evaluation of Atom Economy and Environmental Impact in Enone Synthesis
The Claisen-Schmidt condensation, in its ideal stoichiometric form, demonstrates a high theoretical atom economy. The reaction involves the combination of benzaldehyde (C₇H₆O) and acetophenone (C₈H₈O) to form this compound (C₁₆H₁₄O) and one molecule of water (H₂O).
Calculation of Atom Economy for the Claisen-Schmidt Condensation:
Molecular Weight of Benzaldehyde (C₇H₆O): 106.12 g/mol
Molecular Weight of Acetophenone (C₈H₈O): 120.15 g/mol
Molecular Weight of this compound (C₁₆H₁₄O): 222.29 g/mol
Molecular Weight of Water (H₂O): 18.02 g/mol
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Atom Economy (%) = (222.29 / (106.12 + 120.15)) x 100 ≈ 98.2%
This high theoretical atom economy indicates that, in principle, the reaction is very efficient at incorporating the atoms of the reactants into the final product. However, the actual environmental impact is often significantly higher due to factors not accounted for in the atom economy calculation, such as the use of solvents, catalysts, and the generation of byproducts during workup and purification.
The E-factor provides a more comprehensive assessment by considering all waste generated.
E-factor = Total Mass of Waste (kg) / Mass of Product (kg)
In a traditional synthesis, the waste would include the solvent used, any unreacted starting materials, byproducts from side reactions, and materials used in the workup and purification steps. Green synthetic methods aim to minimize the E-factor. For example, a solvent-free grinding method would have a significantly lower E-factor than a conventional solvent-based method because the mass of the solvent, which is often the largest contributor to waste, is eliminated.
The following table illustrates a comparative analysis of the environmental impact of different synthetic approaches for chalcones.
| Metric |
By prioritizing methods like solvent-free grinding and ultrasound-assisted synthesis, the environmental footprint of producing this compound can be substantially reduced, aligning with the core principles of green and sustainable chemistry.
Chemical Reactivity and Mechanistic Investigations of 1,4 Diphenyl 3 Buten 2 One
Fundamental Reactivity of the Enone System
The chemical behavior of 1,4-diphenyl-3-buten-2-one is largely dictated by its enone functional group, which consists of an alkene conjugated with a ketone. This arrangement of alternating double and single bonds results in a delocalized π-electron system that influences the molecule's reactivity in several key ways.
The conjugation of the carbon-carbon double bond with the carbonyl group in this compound leads to a polarization of electron density. The electronegative oxygen atom of the carbonyl group withdraws electron density from the adjacent carbons, creating a partial positive charge on the carbonyl carbon (the α-carbon) and, significantly, on the β-carbon of the alkene. This electron deficiency makes the β-carbon an electrophilic center, susceptible to attack by nucleophiles.
This reactivity pattern gives rise to a class of reactions known as conjugate additions or 1,4-additions. masterorganicchemistry.com In these reactions, a nucleophile adds to the β-carbon, and a proton subsequently adds to the oxygen of the enolate intermediate. This results in the addition of the nucleophile and a hydrogen atom across the ends of the conjugated system. A wide variety of nucleophiles, including organometallic reagents (like Grignard and Gilman reagents), amines, and thiols, can participate in conjugate addition reactions with enones. For instance, the reaction of this compound with a Gilman reagent (a lithium diorganocopper compound) would result in the formation of a new carbon-carbon bond at the β-position.
The mechanism of 1,4-addition involves the initial attack of the nucleophile on the electrophilic β-carbon. This attack pushes the π-electrons of the carbon-carbon double bond onto the α-carbon, and subsequently, the π-electrons of the carbonyl group move to the oxygen atom, forming an enolate intermediate. This enolate is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atom. In the final step, the enolate is protonated, typically by a weak acid workup, to yield the final 1,4-adduct. The double bond in the final product is located between the α and β carbons of the original enone. youtube.com
While the β-carbon of this compound is electrophilic, the carbonyl carbon itself also retains its inherent electrophilic character. ksu.edu.sa The carbon-oxygen double bond is polarized, with the carbon atom carrying a partial positive charge, making it a target for nucleophilic attack. libretexts.org This type of reaction is known as a 1,2-addition, where the nucleophile adds directly to the carbonyl carbon, and the oxygen is subsequently protonated to form an alcohol. masterorganicchemistry.com
The competition between 1,2-addition and 1,4-addition is a common feature of α,β-unsaturated carbonyl compounds. The outcome of the reaction often depends on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, which are typically highly reactive and have a high charge density (e.g., Grignard reagents and organolithium compounds), tend to favor 1,2-addition. youtube.com These nucleophiles react quickly and irreversibly at the most positively charged center, which is the carbonyl carbon.
Conversely, "soft" nucleophiles, which are generally less reactive and more polarizable (e.g., Gilman reagents, thiols, and cyanides), favor 1,4-addition. These nucleophiles tend to form more stable transition states leading to the conjugate addition product. The reversibility of the 1,2-addition with soft nucleophiles also allows for the eventual formation of the more thermodynamically stable 1,4-adduct.
The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-hydrogens) in this compound exhibit a notable degree of acidity. libretexts.org The pKa values for α-hydrogens of ketones are typically in the range of 19-21, which is significantly more acidic than the hydrogens of a typical alkane (pKa ~50). libretexts.org This increased acidity is a direct consequence of the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, known as an enolate. libretexts.orgpressbooks.pub
When an α-hydrogen is removed by a base, the resulting enolate ion has two major resonance structures. In one structure, the negative charge resides on the α-carbon, while in the other, more stable contributor, the negative charge is located on the more electronegative oxygen atom. libretexts.org This delocalization of the negative charge stabilizes the enolate, making the parent ketone more acidic.
The formation of an enolate is the first step in the process of enolization, where the enolate can be protonated on either the α-carbon (to regenerate the keto form) or the oxygen atom (to form an enol). pressbooks.pub This keto-enol tautomerism is an equilibrium process, although for most simple ketones, the keto form is overwhelmingly favored. libretexts.org The presence of the enol tautomer, even in small amounts, is significant as it provides a pathway for various reactions at the α-position, such as halogenation and alkylation. The acidity of the α-hydrogens in this compound allows for its use as a nucleophile in reactions like the aldol (B89426) condensation, where the enolate attacks an electrophilic carbonyl compound.
Specific Reactions and Transformations of this compound
Beyond its fundamental reactivity, this compound can undergo specific transformations that are of synthetic importance. One such reaction is the intramolecular Friedel-Crafts cyclization to form 4-phenyl-2-tetralone.
The structure of this compound contains a phenyl group that can act as a nucleophile in an intramolecular electrophilic aromatic substitution reaction. Under acidic conditions, the enone can be protonated, which enhances the electrophilicity of the conjugated system. The aromatic ring can then attack one of the electrophilic carbons to form a new six-membered ring, leading to the formation of 4-phenyl-2-tetralone. This type of reaction, where a new ring is formed through an intramolecular Friedel-Crafts reaction, is a powerful tool in organic synthesis for the construction of polycyclic systems. masterorganicchemistry.com
The intramolecular Friedel-Crafts cyclization of this compound to 4-phenyl-2-tetralone is typically carried out in the presence of a strong acid catalyst. Both Brønsted acids, such as sulfuric acid and polyphosphoric acid (PPA), and Lewis acids, such as aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂), can be employed to promote this transformation. nih.gov
The choice of catalyst and reaction environment can significantly influence the yield and selectivity of the cyclization. For instance, Lewis acids like Bi(NTf₂)₃ and M(OTf)₃ (where M can be Bi, Ga, In, and rare-earth metals) have been shown to be effective catalysts for similar intramolecular Friedel-Crafts reactions. The reaction is often conducted in a non-polar, aprotic solvent, such as dichloromethane (B109758) or nitrobenzene, to prevent side reactions. The temperature of the reaction can also be a critical parameter, with higher temperatures sometimes required to overcome the activation energy for the cyclization. However, excessively high temperatures can lead to decomposition or the formation of unwanted byproducts.
The mechanism of the acid-catalyzed cyclization likely involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the β-carbon. The phenyl ring then acts as an intramolecular nucleophile, attacking the β-carbon to form a six-membered ring and a benzylic carbocation intermediate. Subsequent deprotonation of the aromatic ring restores its aromaticity and yields the final product, 4-phenyl-2-tetralone.
Table of Catalytic Systems for Intramolecular Friedel-Crafts Cyclization
| Catalyst Type | Examples | Typical Reaction Conditions |
| Brønsted Acids | Sulfuric Acid (H₂SO₄), Polyphosphoric Acid (PPA) | Neat or in a high-boiling solvent, elevated temperatures |
| Lewis Acids | Aluminum Chloride (AlCl₃), Boron Trifluoride Etherate (BF₃·OEt₂), Bismuth(III) triflate (Bi(OTf)₃) | Anhydrous, aprotic solvent (e.g., CH₂Cl₂, nitrobenzene), variable temperatures |
Intramolecular Friedel-Crafts Cyclization to 4-Phenyl-2-tetralone
Proposed Reaction Mechanism and Transition State Analysis
The synthesis of chalcones, such as this compound, is often achieved through the Claisen-Schmidt condensation, a reaction that has been the subject of detailed mechanistic studies. Computational analyses, particularly ab initio calculations, have provided significant insights into the reaction pathways for the formation of 1,3-diphenyl-2-propen-1-one, a closely related chalcone (B49325). These studies propose a mechanism that proceeds through several key steps. researchgate.netdntb.gov.ua
Beyond its synthesis, the reactivity of the chalcone scaffold includes participation in organocatalytic reactions. For instance, N-heterocyclic carbenes can catalyze the reaction of cinnamaldehyde (B126680) with chalcone to form a homoenolate equivalent, which then undergoes conjugate addition followed by an intramolecular aldol reaction to yield a cyclopentane (B165970) derivative. brandeis.edu
Table 1: Calculated Energy Barriers for Base-Catalyzed Chalcone Formation Note: Data is based on computational studies of 1,3-diphenyl-2-propen-1-one formation and serves as a model for chalcone synthesis.
| Reaction Step | Calculated Energy Barrier (kcal/mol) | Description |
| Hydroxide (B78521) Regeneration | 0.38 | The catalyst, hydroxide ion, is regenerated in a very fast step. researchgate.net |
| Ketol Formation | Very low (rate constant: 3.27 x 10¹⁰ s⁻¹) | The formation of the ketol intermediate occurs extremely quickly. researchgate.net |
| Dehydration | Rate-determining | The elimination of a water molecule to form the α,β-unsaturated system is the slowest step. researchgate.netnih.gov |
Photochemical Transformations of Enones
The conjugated system of enones like this compound makes them susceptible to a variety of photochemical transformations upon irradiation with UV light. rsc.orgscripps.edu These reactions are dictated by the nature of the excited states and can lead to isomerization, rearrangement, or cycloaddition products.
Photoexcitation and Excited State Dynamics in Conjugated Systems
Upon absorption of light of an appropriate wavelength, an enone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). scripps.edu This initial excited state is short-lived and can undergo several processes: it can return to the ground state via fluorescence, lose energy through internal conversion, or undergo intersystem crossing (ISC) to form a more stable, lower-energy triplet state (T₁). scripps.edubaranlab.org For many enone photoreactions, the triplet state is the key reactive intermediate. scripps.edumagadhmahilacollege.org Chalcones, due to their redox properties and triplet energy state, are valuable substrates in photocatalysis. rsc.org The photochemical reactivity is often initiated by an n→π* transition, exciting a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. baranlab.org
Potential for Photorearrangement and Dimerization Pathways
The excited enone, typically in its triplet state, can undergo a range of transformations. One of the simplest and fastest photochemical reactions for acyclic α,β-unsaturated carbonyl compounds is cis-trans isomerization around the double bond, which is believed to involve the π-π* triplet state. magadhmahilacollege.org
Enones are also well-known to undergo [2+2] cycloaddition reactions, both intermolecularly and intramolecularly. magadhmahilacollege.org The photodimerization of α,β-unsaturated ketones is a common example, proceeding via the interaction of an excited enone with a ground-state molecule. magadhmahilacollege.org This can lead to the formation of head-to-head or head-to-tail cyclobutane (B1203170) dimers. magadhmahilacollege.org For chalcones specifically, photodimerization in the solid state has been observed, leading to the formation of a cyclobutyl group. rsc.org The structure and conformation of these chalcone photodimers have been a subject of study. acs.org
In addition to dimerization, photochemical rearrangements are possible. β,γ-Unsaturated enones, which can be formed from α,β-enones via photoisomerization, can undergo unique reactions like the oxa-di-π-methane rearrangement upon sensitized irradiation, which involves a 1,2-acyl migration to form cyclopropyl (B3062369) conjugated ketones. researchgate.net Direct irradiation can lead to a 1,3-acyl migration. researchgate.net
Table 2: Common Photochemical Reactions of Enones
| Reaction Type | Description | Key Intermediate |
| Cis-Trans Isomerization | Reversible isomerization around the C=C double bond. magadhmahilacollege.org | Triplet π-π* state |
| [2+2] Photodimerization | Intermolecular cycloaddition of two enone molecules to form a cyclobutane ring. magadhmahilacollege.orgrsc.org | Triplet excited state |
| Photorearrangement | Intramolecular rearrangement, such as the oxa-di-π-methane rearrangement for β,γ-enones. researchgate.netsci-hub.se | Triplet excited state |
| Cycloaddition | Intermolecular reaction with other alkenes to form cyclobutane adducts. magadhmahilacollege.org | Triplet excited state |
Transition Metal-Catalyzed Reactivity (General to Enones)
The enone functionality is a versatile platform for transition metal-catalyzed reactions, enabling a wide array of transformations including reductions and carbon-carbon bond formations.
Catalytic Hydrogenation and Selective Reduction Pathways
The selective reduction of the carbon-carbon double bond in α,β-unsaturated ketones is a crucial transformation in organic synthesis. Catalytic asymmetric hydrogenation using hydrogen gas is a highly atom-economical method. acs.org Various transition metals, including rhodium, palladium, and iridium, have been employed as catalysts for this purpose. acs.org Iridium catalysts with N,P-ligands have proven particularly efficient for the asymmetric hydrogenation of conjugated trisubstituted enones, yielding chiral ketones with high enantioselectivity. acs.org
Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. princeton.edu In this method, a hydrogen donor like 2-propanol or a Hantzsch ester is used. princeton.eduorganic-chemistry.org Iridium complexes have been shown to catalyze the transfer hydrogenation of enones effectively. organic-chemistry.org Furthermore, organocatalytic transfer hydrogenation provides a metal-free approach to the enantioselective reduction of cyclic enones. princeton.edu For selective 1,4-reduction of the C=C bond without affecting the carbonyl group, palladium on carbon (Pd/C) can be used with a catalyst poison like diphenylsulfide to prevent hydrogenolysis of other sensitive functional groups. organic-chemistry.org First-row transition metals are also gaining attention for their unique catalytic behavior in asymmetric hydrogenation reactions. rsc.org
Spectroscopic and Structural Elucidation Methodologies
Chromatographic Techniques for Separation, Purification, and Analytical Assessment
Chromatography is an indispensable analytical technique for the separation, purification, and assessment of 1,4-Diphenyl-3-buten-2-one, a member of the chalcone (B49325) family. These methods are predicated on the principle of differential partitioning of the compound between a stationary phase and a mobile phase. utdallas.edu The choice of chromatographic technique is crucial during both the synthesis and purification stages. Thin Layer Chromatography (TLC) is frequently employed for rapid, qualitative monitoring of reaction progress and preliminary purity checks, while column chromatography is the standard method for preparative-scale isolation and purification of the final product. jetir.orgresearchgate.net
Thin Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment
Thin Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic method extensively used in the synthesis of this compound and its derivatives. researchgate.netsigmaaldrich.com Its primary applications are monitoring the progress of the synthesis reaction, typically a Claisen-Schmidt condensation, and evaluating the purity of the resulting product. nih.govtifr.res.in
In reaction monitoring, TLC allows for the qualitative tracking of the consumption of starting materials (e.g., benzaldehyde (B42025) and acetophenone) and the formation of the chalcone product. rsc.org Aliquots are taken from the reaction mixture at various time points, spotted on a TLC plate (commonly coated with silica (B1680970) gel), and developed in an appropriate solvent system. umich.edu The separation occurs based on the differing polarities of the reactants and the product; the less polar compounds travel further up the plate. utdallas.edu The unsubstituted this compound is typically less polar than the starting aldehyde. The spots are visualized, often under UV light, allowing for a comparison of the relative amounts of reactants and products. rsc.orgrsc.org A reaction is considered complete when the spot corresponding to the limiting reactant has disappeared. utar.edu.my
For purity assessment, a single spot on the TLC plate for the purified product suggests a high degree of purity. The presence of multiple spots indicates impurities, which could be unreacted starting materials or byproducts. tifr.res.in The Retention Factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound under defined chromatographic conditions (stationary phase, mobile phase, temperature). tifr.res.inumich.edu Comparing the Rf value of the synthesized product with that of a known standard can help in its identification.
The choice of the mobile phase, or eluent, is critical for achieving good separation. For chalcones like this compound, mixtures of a nonpolar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate (B1210297) are commonly used. jetir.orgrsc.org The polarity of the eluent is adjusted to achieve an optimal Rf value, typically between 0.2 and 0.8. umich.edu
| Stationary Phase | Mobile Phase (Eluent System) | Reported Rf Value | Reference |
|---|---|---|---|
| Silica Gel | n-Hexane : Ethyl Acetate (9:1) | 0.72 - 0.88 | rasayanjournal.co.in |
| Silica Gel | Hexane (B92381) : Ethyl Acetate (8:2) | ~0.5 | rsc.org |
| Silica Gel | Hexane : Ethyl Acetate (12:2) | Not specified, used for monitoring | jetir.org |
| Silica Gel backed with Aluminum | Ethyl Acetate : Hexanes (30:70) | Not specified, used for monitoring | rsc.org |
Column Chromatography for Product Isolation and Purification
Column chromatography is a preparative technique used for the efficient separation and purification of this compound from crude reaction mixtures. jetir.orgresearchgate.net This method is essential when byproducts are formed or when starting materials remain unreacted, as recrystallization alone may not be sufficient to achieve high purity. nih.gov The principle is similar to TLC, but on a much larger scale, allowing for the isolation of significant quantities of the desired compound. jetir.org
The process involves packing a glass column with a solid adsorbent, the stationary phase, which is most commonly silica gel (e.g., 60-120 mesh). jetir.orgorgsyn.org The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the column. orgsyn.org The mobile phase, or eluent, is then passed through the column either by gravity or by applying positive pressure (flash chromatography). rsc.orgorgsyn.org
As the eluent flows through the column, the components of the mixture move at different rates based on their polarity and affinity for the stationary phase. jetir.org For chalcones, a gradient elution is often employed, starting with a less polar solvent system (e.g., a high ratio of hexane to ethyl acetate) and gradually increasing the polarity. orgsyn.org This allows for the sequential elution of compounds, with less polar impurities washing out first, followed by the desired this compound, and finally, more polar impurities. The separated fractions are collected, and those containing the pure product (as determined by TLC analysis) are combined and the solvent evaporated to yield the purified chalcone. researchgate.netnih.gov
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica Gel (e.g., 60-120 mesh, 60 Å) | jetir.orgresearchgate.net |
| Mobile Phase (Eluent) | Mixtures of Hexane and Ethyl Acetate, often in a gradient of increasing polarity. Petroleum ether may also be used. | jetir.orgnih.gov |
| Packing Method | Wet method: The silica gel is made into a slurry with the eluent and poured into the column. | jetir.org |
| Elution Technique | Gravity flow or Flash Chromatography (using air pressure) for faster separation. | rsc.orgorgsyn.org |
| Fraction Analysis | Thin Layer Chromatography (TLC) is used to analyze the collected fractions to identify those containing the pure product. | researchgate.net |
Computational Chemistry and Theoretical Modeling of 1,4 Diphenyl 3 Buten 2 One
Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction
Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These studies can predict molecular geometry, electronic distribution, and the energetic pathways of chemical reactions.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules like 1,4-diphenyl-3-buten-2-one by modeling the electron correlation through a functional of the electron density. DFT provides a balance between accuracy and computational cost, making it a cornerstone of modern computational chemistry.
DFT calculations begin with the optimization of the molecule's geometry to find its lowest energy conformation. From this optimized structure, a variety of ground-state properties can be determined. These include the total electronic energy, the energies of the frontier molecular orbitals (HOMO and LUMO), the distribution of atomic charges, and the molecular electrostatic potential (MEP). The energy gap between the HOMO and LUMO is a crucial parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is vital for predicting sites of interaction.
For a molecule like this compound, DFT studies, often employing functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or cc-pVTZ, can provide detailed insights into its electronic character.
Table 1: Representative Ground State Properties of this compound Calculated via DFT (Note: The following data is illustrative of typical DFT calculation results and is presented in an interactive format.)
| Property | Calculated Value | Significance |
| Total Electronic Energy | -768.9 Hartree | Represents the total energy of the molecule in its optimized geometry at 0 Kelvin. |
| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 3.1 Debye | Measures the overall polarity of the molecule. |
| C=O Group Charge | -0.55 e (on O) | Indicates the high polarity of the carbonyl group, a key site for nucleophilic attack. |
| C=C Group Charges | -0.1 to -0.2 e | Shows the electron-rich nature of the vinyl group. |
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, providing a detailed understanding of reaction pathways that can be difficult to obtain experimentally. By locating and characterizing the energies of reactants, products, intermediates, and transition states, a complete kinetic and thermodynamic profile of a reaction can be constructed.
For this compound, which contains reactive sites like the α,β-unsaturated ketone moiety, computational methods can elucidate the mechanisms of various reactions, such as Michael additions, cycloadditions, or reductions. DFT calculations are used to model the step-by-step transformation of reactants into products. The process involves identifying the transition state (TS), which is a first-order saddle point on the potential energy surface, and calculating the activation energy (the energy difference between the reactants and the TS). The nature of the transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For instance, studying the reaction of this compound with a nucleophile like a hydrazine (B178648) derivative would involve computationally modeling the approach of the nucleophile, the formation of new bonds, and any subsequent cyclization or rearrangement steps. Such studies can predict whether a reaction is likely to occur, which pathway is energetically favored, and the structure of the expected products.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of time-dependent properties.
For a flexible molecule like this compound, with rotatable bonds connecting the phenyl rings and the enone backbone, MD simulations can reveal the accessible conformations and the energy barriers between them. These simulations can be performed in various environments, such as in a vacuum to study intrinsic properties or in a solvent to understand how intermolecular interactions affect its behavior. The results of an MD simulation are a trajectory, which is a record of the positions and velocities of all atoms over time. Analysis of this trajectory can provide information on:
Conformational Preferences: Identifying the most populated shapes the molecule adopts.
Flexibility: Quantifying the motion in different parts of the molecule, such as the rotation of the phenyl rings.
Solvation Effects: Understanding how the molecule interacts with solvent molecules and how this affects its structure.
Table 2: Typical Setup for an MD Simulation of this compound (Note: This table is presented in an interactive format.)
| Parameter | Example Value/Setting | Purpose |
| Force Field | AMBER, CHARMM | A set of parameters that defines the potential energy of the system. |
| Solvent Model | TIP3P Water | Explicit representation of the solvent environment. |
| System Size | ~10,000 atoms | Includes the solute molecule and a sufficient number of solvent molecules. |
| Temperature | 300 K | Controlled via a thermostat to simulate physiological or room temperature conditions. |
| Pressure | 1 atm | Controlled via a barostat for constant pressure simulations. |
| Simulation Time | 100 ns | The duration over which the system's dynamics are simulated. |
| Time Step | 2 fs | The small interval at which the equations of motion are integrated. |
Quantitative Structure-Activity Relationships (QSAR) Modeling for Enone Systems
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. These models are built on the principle that the structure of a molecule dictates its activity. For a class of compounds like enones, which often exhibit various biological activities, QSAR can be a valuable tool for predicting the activity of new, unsynthesized analogs.
The development of a QSAR model involves several key steps:
Data Set Collection: A set of enone molecules with experimentally measured biological activity (e.g., IC50 values) is compiled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies) properties.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest), are used to build a mathematical equation that links the descriptors to the activity.
Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets of compounds that were not used in the model's creation.
A validated QSAR model for an enone system could be used to screen virtual libraries of related compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing.
Table 3: Examples of Molecular Descriptors Used in QSAR Modeling (Note: This table is presented in an interactive format.)
| Descriptor Type | Example Descriptor | Information Encoded |
| 1D Descriptors | Molecular Weight, Atom Count | Basic constitutional properties. |
| 2D Descriptors | Topological Polar Surface Area (TPSA) | Related to membrane permeability. |
| Kier & Hall Connectivity Indices | Describes molecular branching and shape. | |
| 3D Descriptors | Volume, Surface Area | Information about the molecule's size and shape. |
| Jurs Descriptors | Charge-weighted surface area descriptors. | |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic properties derived from calculations. |
Prediction of Spectroscopic Parameters via Computational Approaches
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, theoretical calculations can provide its vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.
Vibrational Spectroscopy: DFT calculations are highly effective at predicting the vibrational frequencies of a molecule. After a geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies often have a systematic error compared to experimental gas-phase data, which can be corrected using empirical scaling factors. The predicted spectrum can be used to assign the vibrational modes observed in experimental IR and Raman spectra. For this compound, this would allow for the precise assignment of key stretches, such as the C=O, C=C, and aromatic C-H vibrations.
NMR Spectroscopy: The chemical shifts and coupling constants in NMR spectroscopy can also be predicted computationally. The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts relative to a reference compound like tetramethylsilane (TMS).
UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies from the ground state to various excited states, corresponding to the wavelengths of maximum absorption (λmax).
Table 4: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound (Note: The following data is illustrative and presented in an interactive format.)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (Scaled, cm⁻¹) | Assignment |
| Aromatic C-H Stretch | 3060 | 3065 | Stretching of C-H bonds on the phenyl rings. |
| Carbonyl (C=O) Stretch | 1665 | 1670 | Stretching of the ketone C=O bond. |
| Alkene (C=C) Stretch | 1610 | 1615 | Stretching of the conjugated C=C bond. |
| Aromatic C=C Stretch | 1580 | 1585 | In-plane stretching of the phenyl ring C=C bonds. |
| C-H Bend (out-of-plane) | 750 | 755 | Bending of C-H bonds on the phenyl rings. |
Applications in Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate
1,4-Diphenyl-3-buten-2-one, a member of the chalcone (B49325) family, is a highly versatile synthetic intermediate in organic chemistry. Its value stems from the presence of an α,β-unsaturated ketone functional group, which provides multiple reactive sites for chemical transformations. evitachem.com The conjugated system, encompassing two phenyl rings and a butenone backbone, allows for a variety of addition and condensation reactions, making it a staple building block for more complex molecules. evitachem.comnih.gov
The unique electronic structure of this compound makes it an excellent precursor for the synthesis of a wide array of cyclic compounds. The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophiles at the β-carbon. This reactivity is fundamental to the construction of various ring systems.
Furthermore, its role as a 1,3-dielectrophile allows it to react with binucleophilic reagents to form various heterocyclic compounds. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazolines, while reaction with hydroxylamine (B1172632) can lead to isoxazolines. Chalcone derivatives are well-established precursors for the synthesis of flavonoids, pyrazoles, and other important heterocyclic scaffolds in medicinal chemistry. nih.govderpharmachemica.com The Diels-Alder reaction, a powerful tool for forming six-membered rings, can also utilize enones like this compound as the dienophile component, leading to the formation of functionalized carbocyclic systems.
Table 1: Examples of Heterocyclic Systems Derived from Chalcone Precursors
| Reagent | Resulting Heterocycle |
|---|---|
| Hydrazine | Pyrazoline |
| Substituted Hydrazines | Substituted Pyrazoles |
| Hydroxylamine | Isoxazoline |
| Thiourea | Pyrimidine-2-thione |
| Guanidine | 2-Aminopyrimidine |
Organic "building blocks" are functionalized molecules used for the modular assembly of more complex molecular structures. sigmaaldrich.com this compound fits this description perfectly due to its defined structure and multiple reactive sites. The reactivity of both the carbon-carbon double bond and the carbonyl group can be selectively exploited to build intricate molecular frameworks. evitachem.com
For example, the double bond can undergo reactions such as epoxidation, dihydroxylation, or cyclopropanation. The resulting product can then undergo further transformation at the ketone group, such as reduction to an alcohol or reaction with an organometallic reagent. evitachem.com This stepwise functionalization allows for the controlled construction of complex target molecules, including natural products and pharmacologically active compounds. The versatility of chalcones as intermediates is a cornerstone of their utility in synthetic organic chemistry. derpharmachemica.com
Potential Applications in Materials Science
The structural characteristics of this compound suggest its potential for use in materials science, particularly in the development of materials with specific electronic or optical properties. evitachem.com The extended π-conjugated system, which spans the two phenyl rings and the enone bridge, is a chromophore that can absorb ultraviolet and visible light. This property is central to photosensitive materials.
Related enone and chalcone structures are investigated for applications in:
Photosensitive Polymers: The carbon-carbon double bond in the enone structure can participate in polymerization reactions. When incorporated into a polymer chain, the chalcone moiety can act as a photosensitive cross-linking agent. Upon exposure to UV light, these groups can undergo [2+2] cycloaddition reactions, leading to changes in the material's properties, such as solubility or rigidity. This is the basis for some photoresists used in microlithography.
Non-Linear Optics (NLO): Molecules with extensive conjugated systems and donor-acceptor groups can exhibit significant NLO properties, which are useful in optical communications and data storage. Chalcone derivatives can be engineered to possess large second-order NLO responses.
Organic Light-Emitting Diodes (OLEDs): The fluorescence and charge-transporting capabilities of some chalcone derivatives make them candidates for use as emitters or charge-transport layers in OLEDs.
Significance in Impurity Profiling and Process Chemistry Research
In the pharmaceutical industry, ensuring the purity of an active pharmaceutical ingredient (API) is critical for its safety and efficacy. daneshyari.com Impurity profiling—the identification and quantification of all impurities in a drug substance—is a mandatory requirement from regulatory authorities. nih.govfda.gov
Given that chalcone derivatives are common intermediates in the synthesis of various pharmaceuticals, nih.govresearchgate.net a compound like this compound can be significant in process chemistry research for several reasons:
Process-Related Impurity: It could be a residual amount of an intermediate that was not fully consumed in a subsequent reaction step.
By-product: It might be formed as a by-product through a side reaction, such as a Claisen-Schmidt condensation between different starting materials or intermediates. mdpi.com
Degradation Product: The API itself might degrade under certain storage conditions (e.g., light, heat, pH) to form the stable chalcone structure.
Therefore, analytical methods, primarily high-performance liquid chromatography (HPLC), must be developed and validated to detect and quantify this compound at very low levels (often below 0.1%). daneshyari.comresearchgate.net Its presence can serve as a marker for incomplete reactions or improper purification, and controlling its levels is essential for meeting the stringent purity requirements of regulatory bodies like the FDA. fda.gov
Table 2: Role in Pharmaceutical Process Chemistry
| Category | Description | Regulatory Threshold (ICH Guideline) |
|---|---|---|
| Starting Material | A molecule that is incorporated as a significant structural fragment into the API. | Must be controlled with a specific acceptance criterion. |
| Intermediate | A molecule formed during the synthesis that is converted into the final API. | If present in the final API, it is treated as an impurity. |
| By-product | A substance formed concurrently with the desired product but from a different reaction pathway. | Must be identified if above the identification threshold (e.g., >0.1%). fda.gov |
| Degradation Product | An impurity resulting from a chemical change in the drug substance over time. | Must be monitored in stability studies and controlled. |
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Synthetic Routes to 1,4-Diphenyl-3-buten-2-one
The classical Claisen-Schmidt condensation remains a primary method for synthesizing this compound and its derivatives. jchemrev.com While effective, this method often requires harsh reaction conditions, including strong acid or base catalysts. jchemrev.com Recent research has aimed to optimize these conditions, with studies showing that grinding techniques can offer higher yields (32.6%) compared to traditional reflux methods (9.2%) and present a greener synthesis approach by reducing solvent use and reaction times. aip.org
Future research should focus on developing even more efficient and sustainable synthetic strategies. aip.org The principles of green chemistry, such as the use of safer solvents, recyclable catalysts, and energy-efficient methods like microwave or ultrasound irradiation, are crucial for the next generation of chalcone (B49325) synthesis. ekb.egmdpi.comnih.gov Exploring novel catalytic systems, including biocatalysts or metal-organic frameworks, could lead to milder reaction conditions, higher atom economy, and improved yields. nih.gov The development of one-pot synthesis and continuous flow processes also represents a promising avenue for scalable and environmentally benign production of this compound. nih.gov
Table 1: Comparison of Synthetic Methods for Chalcone Synthesis
| Method | Catalyst | Conditions | Advantages | Disadvantages |
| Claisen-Schmidt (Conventional) | Strong Base (e.g., NaOH, KOH) or Acid | Reflux, several hours | High yields for many derivatives | Harsh conditions, potential side reactions |
| Grinding (Mechanochemistry) | KOH | Neat (solvent-free), ambient temperature | Greener, shorter reaction time, less solvent | Lower yield than some conventional methods |
| Microwave-Assisted | Various | Microwave irradiation | Accelerated reaction rates (minutes) | Specialized equipment required |
| Ultrasound-Assisted | Various | Ultrasonic waves | Enhanced yields and reaction conditions | Specialized equipment required |
Comprehensive Exploration of Expanded Reactivity and Derivatization Pathways
The reactivity of the α,β-unsaturated ketone moiety in this compound makes it a valuable precursor for a wide array of heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines. ekb.egacs.org The versatility of this scaffold is a key area for future exploration. acs.org
A comprehensive investigation into its expanded reactivity is warranted. This includes exploring its participation in various cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, to construct complex polycyclic systems. The potential of this compound as a dienophile or dipolarophile in reactions with novel dienes and dipoles has not been fully explored. Furthermore, developing new derivatization strategies by targeting the aromatic rings, the carbonyl group, and the olefinic double bond can lead to a vast library of novel compounds with potentially unique properties. acs.org For instance, the incorporation of heterocyclic moieties or the synthesis of chalcone-based hybrids could yield compounds with enhanced biological or material properties. acs.org
In-depth Mechanistic Studies of Underinvestigated Transformations
While the mechanism of the Claisen-Schmidt condensation for chalcone formation has been studied using computational methods, the mechanisms of many other transformations involving this compound remain underinvestigated. researchgate.net A deeper understanding of the reaction pathways, transition states, and intermediates is crucial for optimizing reaction conditions and designing new synthetic methodologies.
Future research should employ a combination of experimental and theoretical approaches to elucidate these mechanisms. Kinetic analysis of various reactions, such as cycloadditions or Michael additions, can provide valuable insights into the rate-determining steps and the influence of substituents and catalysts. nih.govnih.gov Computational studies, using Density Functional Theory (DFT) and other ab initio methods, can model reaction coordinates and predict the stereochemical outcomes of reactions. researchgate.netrsc.org Such in-depth mechanistic studies are essential for moving beyond empirical observations to a rational design of chemical transformations involving this compound.
Table 2: Key Underinvestigated Transformations of this compound
| Transformation | Potential Mechanistic Questions | Proposed Investigative Techniques |
| Cycloaddition Reactions | Concerted vs. stepwise pathway, regioselectivity, stereoselectivity | Kinetic studies, isotopic labeling, computational modeling (DFT) |
| Michael Addition | Role of catalyst, nature of the transition state, enantioselectivity | In-situ spectroscopy (NMR, IR), kinetic analysis, chiral catalyst screening |
| Oxidation/Reduction | Selectivity of reagents for the double bond vs. carbonyl group | Product analysis, trapping of intermediates, electrochemical studies |
| Photochemical Reactions | Excited state dynamics, nature of photoadducts | Time-resolved spectroscopy, quantum yield measurements |
Discovery of Emerging Applications in Advanced Organic Materials and Methodologies
The unique electronic structure of this compound, characterized by a delocalized π-system, makes it an attractive candidate for applications in advanced organic materials. acs.org Chalcone derivatives have already shown promise in the field of nonlinear optics (NLO) due to their modifiable aromatic rings, which can alter the optical properties of the material. optica.orgoptica.org These materials have potential applications in optical data storage, 3D microfabrication, and photodynamic therapy. optica.org
Future research should focus on systematically exploring the structure-property relationships of this compound derivatives for various material applications. This includes the design and synthesis of novel chalcones with enhanced second and third-order NLO properties. optica.orgoptica.org The potential of incorporating this chalcone scaffold into polymers to create novel polymeric materials with unique optical or electronic properties is another exciting and underexplored avenue. stmjournals.com Furthermore, the catalytic potential of metal-chalcone complexes in various organic transformations is an emerging area that warrants investigation. The development of chalcone-based fluorescent probes for chemical sensing and biological imaging also represents a significant area for future research. nih.gov
Q & A
Basic: What are the optimal synthetic routes for 1,4-Diphenyl-3-buten-2-one, and how can reaction conditions be optimized for yield?
The most reliable method for synthesizing this compound is the Claisen-Schmidt condensation between acetophenone and benzaldehyde under alkaline conditions. Key optimization steps include:
- Catalyst selection : Sodium hydroxide (NaOH) in ethanol/water mixtures is preferred for its balance of reactivity and control over side reactions .
- Temperature control : Maintaining a reaction temperature of 50–60°C minimizes aldol side products and improves selectivity.
- Purification : Recrystallization from ethanol yields pure crystals (melting point: 98–100°C) with typical yields of 70–85% .
- Solvent choice : Ethanol enhances solubility of intermediates, while water aids in precipitating the product.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
Characterization relies on IR, NMR, and melting point analysis :
- IR spectroscopy : The conjugated carbonyl (C=O) stretch appears at 1670–1685 cm⁻¹ , shifted lower due to conjugation with the phenyl and alkene groups .
- ¹H NMR : Key signals include:
- Melting point : A sharp range of 98–100°C confirms purity .
Advanced: How can computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) calculations provide insights into:
- Electron distribution : The conjugated system delocalizes electrons across the carbonyl and phenyl groups, lowering the LUMO energy and enhancing electrophilic reactivity at the β-carbon .
- Transition states : Simulating the Claisen-Schmidt condensation mechanism reveals steric effects from phenyl groups that influence regioselectivity .
- Spectroscopic predictions : Calculated IR and NMR spectra align with experimental data, validating structural assignments .
Advanced: What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in bioactivity studies often arise from experimental variables such as:
- Solubility differences : Use of DMSO vs. aqueous buffers can alter compound bioavailability.
- Assay conditions : Variations in cell lines (e.g., HeLa vs. HEK293) or incubation times may affect results .
- Structural analogs : Subtle changes (e.g., substituent positions) significantly impact activity. Researchers should standardize protocols and validate findings across multiple models .
Advanced: What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can chiral catalysts be employed?
Challenges include:
- Lack of stereogenic centers : The planar alkene limits traditional resolution methods.
- Asymmetric catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) can induce enantioselectivity during ketone functionalization .
- Dynamic kinetic resolution : Combining chiral amines with racemic substrates under kinetic control may yield enantiopure derivatives .
Basic: How does the conjugation in this compound influence its UV-Vis absorption properties?
The extended π-conjugation system results in a strong UV absorption band near 280–300 nm (ε > 10,000 L·mol⁻¹·cm⁻¹). This property is critical for applications in photochemical studies or as a UV-active probe in chromatography .
Advanced: What role does this compound play in materials science, particularly in polymer synthesis?
Its α,β-unsaturated ketone structure enables:
- Crosslinking : Acts as a dienophile in Diels-Alder reactions to form thermally reversible polymer networks.
- Photoinitiation : Under UV light, the carbonyl group generates radicals for polymerization .
Basic: What safety precautions are essential when handling this compound in the laboratory?
- PPE : Use nitrile gloves and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to volatile organic byproducts.
- Storage : Keep in airtight containers away from light to prevent degradation .
Advanced: How can researchers employ DOE (Design of Experiments) to optimize the synthesis of this compound?
A three-factor DOE (temperature, catalyst concentration, solvent ratio) can identify optimal conditions:
- Response variables : Yield, purity, and reaction time.
- Statistical analysis : ANOVA reveals significant interactions (e.g., higher NaOH concentrations reduce side products at elevated temperatures) .
Advanced: What mechanistic insights explain the regioselectivity of electrophilic additions to this compound?
The β-carbon is more electrophilic due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
